2-(3-Isobutylphenyl)propionic acid, (R)-
Description
Fundamental Principles of Chirality in Organic Molecules
Chirality, derived from the Greek word for 'hand', is a fundamental property of an object, including a molecule, that makes it non-superimposable on its mirror image. nih.govprepchem.comasianpubs.org Much like a person's left and right hands are mirror images but cannot be perfectly overlapped, chiral molecules exist as a pair of stereoisomers called enantiomers. researchgate.netorgsyn.org The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different atoms or groups. asianpubs.org
These enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. researchgate.netorgsyn.org However, they exhibit distinct behaviors when interacting with other chiral entities or with plane-polarized light. asianpubs.org One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it in the opposite direction by an equal amount (levorotatory, (-)). orgsyn.org The specific configuration of atoms around the stereocenter is designated as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules.
Significance of Enantiomeric Purity in Chemical and Biological Systems
The distinct three-dimensional structures of enantiomers mean they can interact differently with other chiral molecules, such as enzymes and receptors in biological systems. nih.govnih.gov This stereoselectivity is of paramount importance. One enantiomer of a chiral substance may exhibit a desired effect, while the other may be less active, inactive, or in some cases, responsible for undesirable effects. nih.govresearchgate.net
Overview of the 2-Arylpropionic Acid Class of Compounds
The 2-arylpropionic acids, commonly referred to as "profens," are a well-established class of organic compounds characterized by a propionic acid moiety attached to an aromatic ring at the second carbon position. prepchem.comprepchem.com This class includes several widely recognized compounds. prepchem.comnih.gov A key structural feature of the profens is the presence of a chiral center at the α-carbon of the propionic acid group, meaning they exist as (R)- and (S)-enantiomers. prepchem.com
The biological activity of profens is often stereospecific, with one enantiomer typically being more potent than the other. prepchem.com This has led to extensive research into the synthesis, resolution, and analysis of individual profen enantiomers. prepchem.com The compound at the focus of this article, 2-(3-isobutylphenyl)propionic acid, is a structural isomer of the well-known ibuprofen (B1674241), differing in the substitution pattern on the phenyl ring.
Structure
2D Structure
3D Structure
Properties
CAS No. |
533931-39-4 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2R)-2-[3-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
SFVKLYXPBKITCE-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)CC(C)C)C(=O)O |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)C(C)C(=O)O |
Origin of Product |
United States |
Stereochemistry and Molecular Structure of R 2 3 Isobutylphenyl Propionic Acid
Elucidation of Absolute Configuration and Stereochemical Descriptors
The absolute configuration of the chiral center in 2-(3-Isobutylphenyl)propionic acid is unambiguously defined using the Cahn-Ingold-Prelog (CIP) priority rules. myheplus.comlibretexts.orgyoutube.com This systematic method assigns a priority to each of the four substituents attached to the stereocenter based on atomic number. youtube.com
The four groups attached to the chiral carbon are:
Hydrogen (-H)
Methyl group (-CH₃)
Carboxyl group (-COOH)
3-Isobutylphenyl group (-C₆H₄CH₂CH(CH₃)₂)
To assign the (R) or (S) descriptor, the following steps are taken:
Assign Priorities: Each group is ranked based on the atomic number of the atom directly bonded to the chiral center. Higher atomic numbers receive higher priority. youtube.com
Priority 1: The carboxyl group (-COOH). The chiral carbon is bonded to a carbon, which is in turn double-bonded to one oxygen and single-bonded to another. Using CIP rules for multiple bonds, this is treated as being bonded to three oxygen atoms. Oxygen (atomic number 8) has a higher atomic number than carbon (atomic number 6).
Priority 2: The 3-isobutylphenyl group. The chiral carbon is bonded to a carbon atom of the phenyl ring.
Priority 3: The methyl group (-CH₃). The chiral carbon is bonded to a carbon atom.
Priority 4: The hydrogen atom (-H). Hydrogen has the lowest atomic number (1).
Orient the Molecule: The molecule is oriented in three-dimensional space so that the lowest-priority group (the hydrogen atom) points away from the observer. libretexts.org
Determine the Sequence: The direction from the highest priority group (1) to the second-highest (2) to the third-highest (3) is observed.
For the (R)-enantiomer , this sequence proceeds in a clockwise direction. The 'R' is from the Latin rectus, meaning right.
For the (S)-enantiomer, the sequence is counter-clockwise (sinister, Latin for left).
This rigorous application of the CIP rules allows for the precise and universally understood classification of the enantiomer as (R)-2-(3-Isobutylphenyl)propionic acid.
Advanced Computational Studies of Molecular Conformation and Interactions
Computational chemistry provides powerful tools for investigating the three-dimensional structure and energetic properties of chiral molecules at an atomic level. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in understanding the subtle differences between enantiomers and their interactions with their environment.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely applied to study the conformational landscape, stability, and spectroscopic properties of drug molecules like the enantiomers of 2-(3-isobutylphenyl)propionic acid. core.ac.ukresearchgate.net
DFT calculations have been employed to explore the various stable conformations (conformers) of the molecule, which arise from rotations around single bonds. core.ac.uk Studies have identified multiple energy minima, with the relative populations of these conformers being dependent on small energy differences. researchgate.net For instance, one DFT study estimated the population ratio of trans-E to trans-Z conformers to be 5:1, corresponding to a small energy difference. researchgate.net
Furthermore, DFT is used to calculate the interaction energies between the enantiomers and other molecules. In a study investigating the separation of ibuprofen (B1674241) enantiomers using a chiral boron nitride nanotube (BNNT), dispersion-corrected DFT (DFT-D3) calculations were performed. The results showed a clear difference in interaction energy between the (R) and (S) isomers with the nanotube, highlighting the potential for chiral separation. researchgate.net
Table 1: Selected DFT-Calculated Energy Differences for Ibuprofen Isomers and Complexes
| System Studied | Computational Method | Key Finding | Reference |
| (R)- and (S)-Ibuprofen with Chiral Boron Nitride Nanotube (BNNT) | DFT-D3/revPBE-GGA | Interaction energy difference between enantiomers with the outer surface of the BNNT was ~1.25 kcal/mol. researchgate.net | researchgate.net |
| Ibuprofen-Water Complex | B3LYP/6-31G(d,p) | NBO analysis showed a charge transfer stabilization energy of 35.32 kcal/mol for the O-H---O hydrogen bond. banglajol.info | banglajol.info |
| Conformational Analysis of Ibuprofen | DFT (B3LYP/6-31G*) | Eight different geometries were identified as energy minima. researchgate.net | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems. nih.gov MD is particularly valuable for studying how chiral molecules like (R)-2-(3-Isobutylphenyl)propionic acid interact with larger, flexible systems such as proteins or cyclodextrins. researchgate.netnih.gov
MD simulations have been crucial in understanding the mechanisms of chiral recognition. For example, simulations of ibuprofen enantiomers with cyclodextrins—used in chiral separation—have revealed the nature and stability of the inclusion complexes. researchgate.netnih.gov These studies calculate binding free energies, which quantify the strength of the interaction. The results often correlate well with experimental data, showing that MD can predict which cyclodextrins will form the most stable complexes. researchgate.net One study found that ibuprofen forms stable complexes with β-, γ-, and HP-β-cyclodextrins, but not with α-cyclodextrin. researchgate.net
These simulations provide a detailed, dynamic picture of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that govern the specific binding of one enantiomer over the other. nih.gov This information is critical for designing effective chiral separation technologies and understanding the stereoselective interactions at biological targets like the cyclooxygenase (COX) enzymes. nih.gov
Table 2: Summary of MD Simulation Findings on Ibuprofen Chiral Interactions
| Interacting System | Simulation Details | Key Finding | Reference |
| Ibuprofen with various Cyclodextrins (CDs) | MM-PBSA method | Calculated binding free energies for β-CD, γ-CD, and HP-β-CD were -3.67, -0.67, and -3.87 kcal/mol. researchgate.net | researchgate.net |
| (R)- and (S)-Ibuprofen with Chiral BNNT | Tight-binding density functional MD (DFTB-MD) | MD simulations at room temperature were consistent with DFT findings regarding enantioseparation potential. researchgate.net | researchgate.net |
| β-Cyclodextrin:Ibuprofen Inclusion Complex | Aqueous solution simulation | The study revealed an almost full inclusion of the ibuprofen molecule within the β-CD cavity. nih.gov | nih.gov |
| Ibuprofen-like compounds with COX-1 enzyme | Not specified | MD studies clarified the interaction of a novel compound with the enzyme's active site. nih.gov | nih.gov |
This table is interactive. Click on the headers to sort the data.
Advanced Synthetic Methodologies for Enantiomerically Pure 2 Arylpropionic Acids
Asymmetric Synthesis Strategies for (R)-Enantiomers
Asymmetric synthesis aims to directly produce a specific enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution of a racemate.
Catalytic methods offer an elegant route to enantiomerically enriched products using only a substoichiometric amount of a chiral catalyst. One such strategy involves the asymmetric hydrovinylation of a corresponding vinyl arene. For instance, 3-isobutylstyrene could serve as a precursor. In a related synthesis, 3-arylbutenes have been prepared via asymmetric hydrovinylation and subsequently oxidized to form the desired 2-arylpropionic acid. scielo.br This approach establishes the crucial stereocenter early in the synthetic sequence.
Biocatalysis, particularly using enzymes like esterases and lipases, represents another powerful catalytic tool. scielo.br The kinetic resolution of racemic esters of 2-arylpropionic acids is a common application. In this process, the enzyme selectively hydrolyzes one enantiomer of the ester at a much faster rate than the other. For example, a newly identified esterase, Est924, was found to be a promising catalyst for the kinetic resolution of racemic ethyl 2-arylpropionates, initially showing a slight stereopreference for the (R)-enantiomer. nih.gov Through protein engineering and site-directed mutagenesis, the enantioselectivity of such enzymes can be significantly enhanced or even inverted to favor the desired (S) or (R) enantiomer. nih.gov
Table 1: Examples of Catalytic Asymmetric Approaches
| Method | General Substrate | Catalyst Type | Key Transformation | Reference |
|---|---|---|---|---|
| Asymmetric Hydrovinylation | Vinyl Arene | Chiral Metal Complex (e.g., Ni-based) | C-C bond formation to create a chiral butene precursor | scielo.br |
| Kinetic Resolution | Racemic 2-Arylpropionate Ester | Enzyme (e.g., Esterase) | Enantioselective hydrolysis of the ester | nih.gov |
Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a major field in synthesis. Chiral phosphoric acids, for example, have been successfully employed in a variety of asymmetric reactions, including cyclodehydration and arylation, to produce atropisomeric and axially chiral heterocycles with high enantiomeric ratios. This class of catalysts is applicable to the formation of chiral centers in a broad range of molecular architectures.
In the context of 2-arylpropionic acids, organocatalysts can be instrumental in dynamic kinetic resolution (DKR) processes. A DKR combines a rapid, enzyme-catalyzed kinetic resolution with in-situ racemization of the slower-reacting enantiomer. An organocatalytic method for the racemization of α-aryl propionate (B1217596) esters has been developed using catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). acs.org This racemization allows the less reactive (S)-ester to be continuously converted back into the racemic mixture, enabling a theoretical yield of 100% for the desired (R)-acid product from the enzymatic hydrolysis.
A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. In this approach, an achiral substrate, such as 3-isobutylphenylacetic acid, is covalently bonded to a chiral molecule (the auxiliary). The steric influence of the auxiliary then directs subsequent reactions, like alkylation, to occur on a specific face of the molecule.
For the synthesis of (R)-2-(3-Isobutylphenyl)propionic acid, the corresponding phenylacetic acid could be converted into an N-acyloxazolidinone or N-acylbornanesultam. Deprotonation of this species with a strong base generates a chiral enolate, which is then alkylated with a methylating agent (e.g., methyl iodide). The chiral auxiliary effectively shields one face of the enolate, forcing the methyl group to add from the opposite face, thus creating the (R)-stereocenter with high diastereoselectivity. The final step involves the hydrolytic cleavage of the auxiliary, which can often be recovered and reused, to release the enantiomerically enriched (R)-2-(3-Isobutylphenyl)propionic acid. This strategy has been successfully applied to the synthesis of other profens, demonstrating its robustness.
Chiral Resolution Techniques for Enantiomeric Separation
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. While this means a maximum yield of 50% for the desired enantiomer per cycle, resolution remains a dominant technique in industry. scielo.br
The most common method for resolving racemic acids is through the formation of diastereomeric salts. scielo.brresearchgate.net This technique involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. The reaction produces a pair of diastereomeric salts ((R)-acid/(R)-base and (S)-acid/(R)-base, for example). Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent. chiralpedia.com
This difference in solubility allows for their separation by fractional crystallization. google.com One of the diastereomeric salts will precipitate from the solution under specific conditions, while the other remains dissolved. The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with an achiral acid (like hydrochloric acid) to yield the enantiomerically pure (R)- or (S)-acid. google.com The choice of resolving agent and solvent is critical for efficient separation.
Table 2: Common Chiral Resolving Agents for Racemic Acids
| Resolving Agent | Type | Typical Application |
|---|---|---|
| (S)-(-)-α-Phenethylamine | Chiral Amine | Resolution of Ibuprofen (B1674241) and other profens |
| Cinchonidine | Cinchona Alkaloid | Resolution of Ketoprofen |
| (S)-Lysine | Amino Acid | Resolution of Ibuprofen |
| Brucine | Strychnos Alkaloid | General resolution of acidic racemates |
| Quinine | Cinchona Alkaloid | General resolution of acidic racemates |
Preferential crystallization, also known as resolution by entrainment, is a direct crystallization method that does not require a resolving agent. google.com This technique is only feasible for racemic mixtures that crystallize as conglomerates, which are simple physical mixtures of separate crystals of the two enantiomers. google.com Unfortunately, the majority of racemates (over 80-90%) form racemic compounds, where both enantiomers are ordered in a single crystal lattice, making this method inapplicable. google.comresearchgate.net
The process involves creating a supersaturated solution of the racemate and then seeding it with a pure crystal of the desired enantiomer (e.g., a crystal of pure (R)-2-(3-isobutylphenyl)propionic acid). This seed induces the crystallization of only that enantiomer from the solution. After filtration, the mother liquor becomes enriched in the opposite enantiomer. If the system forms a racemic compound, as ibuprofen does, direct preferential crystallization from the racemic composition is not possible. google.com However, if a solution is already partially enriched in one enantiomer (beyond the eutectic point), it may be possible to crystallize the excess enantiomer directly. uctm.edu
Enzymatic and Biocatalytic Resolution Strategies
The selective synthesis of single-enantiomer drugs is a significant objective in the pharmaceutical industry, driven by the often-differing pharmacological activities of enantiomers. For 2-arylpropionic acids, such as ibuprofen, the (S)-enantiomer typically possesses the desired anti-inflammatory activity, while the (R)-enantiomer is significantly less active. ias.ac.in However, the (R)-enantiomer, (R)-2-(3-Isobutylphenyl)propionic acid (Dexibuprofen), can be converted in the body to the active (S)-form. nih.gov Enzymatic and biocatalytic kinetic resolution strategies offer highly selective and environmentally benign methods for separating these enantiomers from a racemic mixture.
Kinetic resolution relies on the principle that an enzyme can preferentially catalyze a reaction with one enantiomer over the other. This difference in reaction rate allows for the separation of the faster-reacting enantiomer (in a modified form) from the slower-reacting or unreacted enantiomer. The most common enzymes employed for the resolution of racemic ibuprofen are lipases, which catalyze esterification, hydrolysis, or transesterification reactions in a highly enantioselective manner. conicet.gov.arnih.gov
Enantioselective Esterification and Hydrolysis
Lipases are frequently used to resolve racemic ibuprofen through enantioselective esterification in organic solvents or enantioselective hydrolysis of racemic ibuprofen esters. nih.govmdpi.com The choice of enzyme is crucial as it dictates which enantiomer is preferentially transformed.
Candida rugosa Lipase (B570770) (CRL): This lipase is widely reported to show a preference for the (S)-enantiomer of ibuprofen. conicet.gov.arnih.gov In an esterification reaction, CRL will selectively catalyze the conversion of (S)-ibuprofen into its corresponding ester, leaving the unreacted (R)-ibuprofen in the reaction mixture with high enantiomeric purity. The efficiency of this resolution is influenced by various factors, including the solvent, the alcohol used as the acyl acceptor, and enzyme immobilization. Immobilizing CRL on supports like silica (B1680970) nanoparticles has been shown to enhance catalytic activity and stability. nih.govnih.gov For instance, CRL immobilized on silica nanoparticles achieved a 45% conversion and 96% enantioselectivity (ee_s) in the esterification of ibuprofen. nih.gov
Candida antarctica Lipase B (CALB): In contrast to CRL, CALB, often used in its immobilized form as Novozym 435, preferentially catalyzes the esterification of the (R)-enantiomer. conicet.gov.arnih.gov This allows for the direct transformation of (R)-2-(3-isobutylphenyl)propionic acid into its ester, which can then be separated from the unreacted (S)-ibuprofen. This strategy is valuable for producing the (S)-enantiomer as the unreacted acid. nih.gov Research has shown that using vinyl esters in transesterification reactions catalyzed by CALB can significantly increase reaction speed and enantioselectivity compared to using simple alkyl esters. researchgate.net
Other Enzymes: Lipases from Rhizomucor miehei also show a preference for the (S)-enantiomer, similar to CRL. conicet.gov.armdpi.com Esterases, such as a novel enzyme designated Est924, have also been investigated. Through protein engineering, the enantioselectivity of Est924 was inverted and enhanced, demonstrating its potential for resolving various 2-arylpropionate esters, including those of ibuprofen and ketoprofen. frontiersin.org
The table below summarizes findings from various studies on the enzymatic resolution of racemic ibuprofen.
| Enzyme | Reaction Type | Substrate | Key Conditions | Conversion (c) | Enantiomeric Excess (ee) / Enantioselectivity (E) | Reference |
| Candida rugosa Lipase (Immobilized) | Esterification | Racemic Ibuprofen & n-Propanol | Isooctane, 37°C | 49% | 29.2% ee_s | nih.gov |
| Candida antarctica Lipase B (CALB) | Transesterification | Racemic Ibuprofen Vinyl Ester | Toluene | - | E = 8–39 | researchgate.net |
| Candida antarctica Lipase B (Novozym 435) | Esterification | Racemic Ibuprofen & Ethanol (B145695) | Isooctane, 45°C | - | 99% ee_p, E-value 300 | researchgate.net |
| Archaeal Esterase (EST10) | Hydrolysis | Racemic Ibuprofen Ethyl Ester | [OmPy][BF4]-buffer, 75°C | 46.8% | 96.8% ee_p, E = 168.2 | mdpi.com |
| Candida rugosa Lipase | Esterification | Racemic Ibuprofen & Decanol | - | 47% | 99% ee_s, E = 185 | nih.gov |
Dynamic Kinetic Resolution (DKR)
A significant limitation of classical kinetic resolution is its maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this by integrating the enzymatic resolution with an in-situ racemization of the undesired, slower-reacting enantiomer. This allows the entire racemic starting material to be theoretically converted into a single, desired enantiomeric product.
For 2-arylpropionic acids, DKR can be achieved by coupling a lipase-catalyzed reaction with a chemical or enzymatic racemization catalyst. researchgate.net For example, a hydrolytic DKR of methyl ibuprofen ester was developed using Candida rugosa lipase in a buffer/DMSO mixture, which facilitated the conversion of the (R)-ester into the (S)-acid with a yield greater than 50%. mdpi.comutep.edu This approach significantly enhances the efficiency and economic viability of producing enantiomerically pure 2-arylpropionic acids.
Enantiomeric Interconversion and Chiral Stability in 2 Arylpropionic Acids
Mechanistic Studies of Chiral Inversion Pathways
The metabolic chiral inversion of (R)- to (S)-2-arylpropionic acids is not a spontaneous process but a complex, enzyme-mediated pathway. It does not proceed in the reverse direction, from (S) to (R). wuxiapptec.comnih.gov The mechanism involves three key steps:
Stereoselective Formation of a Coenzyme A Thioester: The initial and rate-limiting step is the activation of the (R)-enantiomer by its conjugation with coenzyme A (CoA) to form a thioester. viamedica.pl This reaction is catalyzed by a long-chain acyl-CoA synthetase and requires adenosine (B11128) triphosphate (ATP) as a cofactor. viamedica.plnih.gov This enzyme exhibits high stereoselectivity, acting as a substrate for the (R)-enantiomer but not the (S)-enantiomer. nih.gov This stereospecificity is the primary reason why the inversion is unidirectional. nih.gov
Epimerization (Racemization) of the Thioester: The resulting (R)-profenoyl-CoA thioester then undergoes epimerization to its (S)-counterpart. This step is catalyzed by a specific enzyme, α-methylacyl-CoA racemase (AMACR). nih.gov The racemase facilitates the removal of the proton at the α-carbon, leading to the formation of a planar enolate intermediate. The subsequent non-stereospecific re-addition of a proton results in a racemic mixture of the (R)- and (S)-profenoyl-CoA thioesters.
Studies using deuterium-labeled ibuprofen (B1674241) have provided strong evidence for this mechanism. When the α-carbon of (R)-ibuprofen is labeled with deuterium (B1214612), the resulting (S)-ibuprofen formed after inversion lacks the deuterium atom. This confirms that the α-proton is lost during the inversion process, consistent with the formation of an enolate intermediate.
In vitro and Biotransformation Studies of Stereochemical Conversion
The phenomenon of chiral inversion in 2-arylpropionic acids has been extensively investigated using various in vitro systems and through biotransformation studies with microorganisms. These studies have been crucial in elucidating the underlying biochemical pathways and identifying the enzymes and cofactors involved.
In Vitro Studies with Mammalian Tissues: Initial in vitro investigations utilized tissue homogenates to explore the mechanism of inversion. Studies with crude rat liver homogenates demonstrated the successful conversion of (R)-ibuprofen to (S)-ibuprofen, a process that was found to be dependent on the presence of CoA and ATP. nih.gov Conversely, homogenates of kidney or small intestine did not facilitate this inversion. nih.gov
Isolated rat hepatocytes have proven to be a reliable and reproducible in vitro model for studying the metabolism and chiral inversion of ibuprofen. nih.govnih.gov In these systems, (R)-ibuprofen undergoes a time- and concentration-dependent conversion to its (S)-enantiomer. nih.gov It was confirmed that (S)-ibuprofen does not convert back to the (R)-form in rat hepatocytes, highlighting the unidirectional nature of the inversion. nih.gov
| In Vitro System | Key Findings | Cofactors Required | Reference |
|---|---|---|---|
| Crude Rat Liver Homogenate | Mediates inversion of (R)- to (S)-ibuprofen. No inversion of (S)- to (R)-enantiomer. | CoA and ATP | nih.gov |
| Rat Kidney Homogenate | No inversion of (R)-ibuprofen observed. | Not applicable | nih.gov |
| Rat Small Intestine Homogenate | No inversion of (R)-ibuprofen observed. | Not applicable | nih.gov |
| Isolated Rat Hepatocytes | Reproducible model for chiral inversion. Inversion is time- and concentration-dependent. | Endogenously present | nih.govnih.gov |
Biotransformation Studies with Microorganisms: Microorganisms have also been shown to be capable of stereoselectively transforming 2-arylpropionic acids. The fungus Nocardia species can reduce the carboxylic acid group of ibuprofen to an alcohol in an (R)-enantioselective manner. nih.gov
More relevant to chiral inversion, certain microorganisms can be utilized for the kinetic resolution of racemic mixtures. For instance, the lipase (B570770) from Candida rugosa has been successfully used in a process of in situ racemization and enantioselective hydrolysis to convert a racemic mixture of ibuprofen methyl ester to the therapeutically active (S)-ibuprofen with a high enantiomeric excess. utep.edu After 144 hours, this biotransformation process converted 94% of the racemic starting material into (S)-ibuprofen. utep.edu
Analytical Chemistry for Enantiomeric Characterization and Purity Assessment
Chiral Chromatographic Techniques for Enantiomer Separation
Chiral chromatography is the most prevalent approach for the direct separation of enantiomers. scielo.br This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to different retention times.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the enantioseparation of ibuprofen (B1674241) enantiomers. scielo.broup.com The success of this method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions.
Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, are widely used and have proven effective. scielo.broup.comnih.govnih.gov For instance, a column containing cellulose tris(4-methylbenzoate) (commercially known as Chiralcel OJ or Lux Cellulose-3) has been successfully used to resolve ibuprofen enantiomers. oup.comnih.gov Similarly, the Chiralcel OD column, which has a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase, is also effective. knu.ac.kr Studies have shown that amylose-based CSPs can also provide excellent enantiomeric resolutions for profens. nih.gov
The mobile phase composition is a critical factor. Both normal-phase and reversed-phase modes have been employed.
Normal-Phase Mode: A typical mobile phase consists of a non-polar solvent like n-hexane or n-heptane mixed with an alcohol (the polar modifier), such as 2-propanol or ethanol (B145695), and an acidic additive like trifluoroacetic acid (TFA) or acetic acid. oup.comnih.govknu.ac.kr The type and concentration of the alcohol modifier can significantly affect retention and selectivity, and in some cases, even reverse the elution order of the enantiomers. nih.gov
Reversed-Phase Mode: This mode uses aqueous-organic mobile phases. One study developed a gradient reversed-phase HPLC method using a Lux Cellulose-3 column with a mobile phase of methanol, water, and acetic acid. nih.gov Another method used a Chiralcel OJ-R column with a mobile phase of acetonitrile (B52724) and water to separate the enantiomers. asianpubs.orgresearchgate.net
Other CSPs, such as those based on proteins like ovomucoid, have also been utilized. actamedicamarisiensis.ro An ovomucoid column with a mobile phase of potassium dihydrogen phosphate (B84403) and ethanol has demonstrated good resolution of ibuprofen enantiomers. actamedicamarisiensis.ro The pH of the mobile phase plays a significant role in the separation on ovomucoid columns, with lower pH values generally leading to better resolution and shorter retention times. actamedicamarisiensis.ro
Table 1: Examples of HPLC Conditions for Enantioseparation of Ibuprofen
| Chiral Stationary Phase | Mobile Phase | Elution Order | Reference |
|---|---|---|---|
| Cellulose tris(4-methylbenzoate) (Chiralcel OJ-H) | n-hexane/2-propanol/TFA (98:2:0.1, v/v/v) | Not Specified | oup.com |
| Cellulose tris(4-methylbenzoate) (Lux Cellulose-3) | Methanol/water/acetic acid (70:30:0.1, v/v/v) | Not Specified | nih.gov |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | Acetonitrile/water (0.1% formic acid) (50:50, v/v) | Not Specified | nih.gov |
| Ovomucoid (OVM) | 20 mM Potassium dihydrogen phosphate (pH 3)/ethanol | (R)-ibuprofen then (S)-ibuprofen | actamedicamarisiensis.ro |
| Chiralcel OD | Hexane/isopropanol/acetic acid (100:1:0.1) | Not Specified | knu.ac.kr |
Gas chromatography (GC) on chiral columns is another effective technique for separating the enantiomers of 2-(3-Isobutylphenyl)propionic acid, though it often requires derivatization of the carboxylic acid group to increase volatility. nih.gov However, direct separation of the free acid form is also possible.
Cyclodextrin-based stationary phases are the most common for this purpose. nih.govgcms.cz Permethylated cyclodextrins (CDs), such as α-CD, β-CD, and γ-CD, mixed into a silicone polymer, serve as effective chiral selectors. nih.gov Research has shown that all three types of permethylated CD stationary phases can chirally separate the free acid of ibuprofen. nih.gov
A comparative study found that the β-cyclodextrin containing stationary phase provided the most effective chiral recognition for ibuprofen, with the S-isomer eluting before the R-isomer in every case. nih.gov Temperature is a crucial parameter in GC separations; decreasing the analysis temperature generally increases the separation factor (α), leading to better resolution. nih.govgcms.cz
Table 2: GC Chiral Stationary Phases for Ibuprofen Enantioseparation
| Chiral Stationary Phase | Effectiveness | Key Finding | Reference |
|---|---|---|---|
| Permethylated α-CD | Capable of separation | Lower chiral selectivity compared to β-CD. nih.gov | nih.gov |
| Permethylated β-CD | Most effective chiral recognition | Highest chiral selectivity (α = 1.129 at 100 °C). | nih.gov |
| Permethylated γ-CD | Capable of separation | Lower chiral selectivity compared to β-CD. nih.gov | nih.gov |
Spectroscopic and Other Advanced Analytical Methods for Chiral Purity and Configuration
Beyond chromatography, several other analytical methods are employed to assess chiral purity and determine the absolute configuration of (R)-2-(3-Isobutylphenyl)propionic acid.
While Nuclear Magnetic Resonance (NMR) spectroscopy cannot directly distinguish between enantiomers due to their identical spectra in an achiral environment, it becomes a powerful tool for determining enantiomeric purity when a chiral auxiliary is introduced. acs.orglibretexts.org This is typically achieved by converting the enantiomeric pair into diastereomers through reaction with a chiral derivatizing agent. acs.orgacs.org Diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification. acs.org
For example, racemic ibuprofen can be converted into diastereomeric amides or ammonium (B1175870) salts using reagents like (S)-(-)-alpha-methylbenzylamine. acs.org The resulting ¹H NMR spectra of the diastereomeric mixture show distinct signals that can be integrated to quantify the ratio of the (R) and (S) forms of the original acid. acs.org Another approach involves using chiral solvating agents (CSAs), which form transient diastereomeric complexes with the enantiomers, leading to observable differences in the NMR spectrum without the need for covalent derivatization. libretexts.org A more advanced NMR-based method utilizes an orientation medium composed of a chiral polypeptide liquid crystal to measure residual dipolar couplings (RDCs), which can be compared with calculated values to determine the absolute stereochemistry of each enantiomer. nih.gov
Polarimetry is a classical technique used to measure the optical activity of chiral compounds. It is based on the principle that enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. libretexts.orglibretexts.org The specific rotation [α] is a characteristic physical property of a chiral molecule under defined conditions (temperature, solvent, concentration, and wavelength). libretexts.orglibretexts.org
For 2-(3-Isobutylphenyl)propionic acid, the (R)-enantiomer is levorotatory, designated as (R)-(-)-ibuprofen, while the (S)-enantiomer is dextrorotatory, known as (S)-(+)-ibuprofen. libretexts.orglibretexts.org In methanol, (R)-ibuprofen has a specific rotation of -54.5°. libretexts.orglibretexts.org A racemic mixture, containing a 50:50 ratio of the two enantiomers, exhibits no net optical rotation because the opposing rotations cancel each other out. libretexts.orglibretexts.org By measuring the observed rotation of a synthesized sample, one can determine the enantiomeric excess (ee), which is a measure of its chiral purity. chegg.com
Table 3: Specific Rotation of Ibuprofen Enantiomers
| Enantiomer | Specific Rotation [α] | Solvent | Reference |
|---|---|---|---|
| (R)-2-(3-Isobutylphenyl)propionic acid | -54.5° | Methanol | libretexts.orglibretexts.org |
| (S)-2-(3-Isobutylphenyl)propionic acid | +54.5° | Methanol | libretexts.orglibretexts.org |
| Racemic Ibuprofen | 0° | Any | libretexts.orglibretexts.org |
Capillary Electrophoresis (CE) has emerged as a fast and efficient method for the chiral separation of ibuprofen enantiomers. nih.gov The technique offers high resolution, short analysis times, and requires only small amounts of sample and reagents. nih.gov Separation is achieved by adding a chiral selector to the background electrolyte (BGE). nih.govresearchgate.net
Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for ibuprofen in CE. nih.govresearchgate.net For instance, heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin has been used to achieve the simultaneous chiral separation of ibuprofen and its major metabolites. nih.govnih.gov Dextrins have also been employed as effective chiral selectors. nih.gov A fast CE method using dextrin (B1630399) in a sodium tetraborate (B1243019) buffer (pH 9) achieved baseline separation of (R)- and (S)-ibuprofen in under 5 minutes. nih.gov The composition of the BGE, including its pH and the type and concentration of the chiral selector, is optimized to achieve complete separation. actamedicamarisiensis.ronih.govnih.gov
Mass Spectrometry (MS) in Chiral Analysis
Mass spectrometry has become an indispensable technique for the chiral analysis of 2-(3-Isobutylphenyl)propionic acid due to its high sensitivity, selectivity, and ability to provide structural information. While mass spectrometry itself is not inherently a chiral technique, its coupling with chiral chromatographic methods, most notably liquid chromatography (LC-MS), allows for the effective separation and quantification of the (R)- and (S)-enantiomers.
The most common approach involves the use of a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system, which then introduces the separated enantiomers into the mass spectrometer for detection. Electrospray ionization (ESI) is a frequently employed ionization source for this analysis, often operated in the negative ion mode, which is well-suited for the acidic nature of the propionic acid group. nih.govmdpi.comnih.gov
In a typical LC-MS/MS experiment for the analysis of ibuprofen enantiomers, the parent ion (deprotonated molecule [M-H]⁻) is selected in the first mass analyzer and then fragmented to produce characteristic product ions in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), enhances the selectivity and sensitivity of the method, allowing for accurate quantification even in complex biological matrices. nih.govmdpi.com
One study detailed a validated chiral LC-MS/MS method for the enantioselective determination of (S)-(+)- and (R)-(-)-ibuprofen in dog plasma. nih.govmdpi.com This method utilized a CHIRALCEL® OJ-3R column for enantiomeric separation. nih.govmdpi.com The mass spectrometer was operated in negative ionization mode, monitoring the transition of the deprotonated molecule at a mass-to-charge ratio (m/z) of 205.1 to a product ion at m/z 160.9 for both enantiomers. nih.govmdpi.comnih.gov
Another approach involves pre-column derivatization of the enantiomers with a chiral derivatizing agent. This creates diastereomers that can often be separated on a standard, non-chiral reversed-phase column. A study demonstrated the use of (S)-(-)-1-(1-napthyl)ethylamine as a derivatizing agent for the separation and quantification of (S)-(+)- and (R)-(-)-ibuprofen in human plasma by LC-ESI-MS/MS. nih.gov
The choice of the internal standard is also a critical aspect of developing a robust quantitative MS method. For the analysis of ibuprofen enantiomers, isotopically labeled analogues such as (S)-(+)-ibuprofen-d3 are often used to mimic the behavior of the analyte during sample preparation and analysis, leading to more accurate and precise results. nih.govmdpi.com
The following tables summarize key parameters from published research on the mass spectrometric analysis of 2-(3-Isobutylphenyl)propionic acid enantiomers.
Table 1: LC-MS/MS Parameters for Chiral Separation of Ibuprofen Enantiomers
| Parameter | Details | Source |
| Chromatographic Column | CHIRALCEL® OJ-3R (150 × 4.6 mm, 3 µm) | nih.govmdpi.com |
| Mobile Phase | 0.008% formic acid in water-methanol (v/v) | nih.govmdpi.com |
| Flow Rate | 0.4 mL/min | nih.govmdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.govmdpi.comnih.gov |
| MS/MS Transition | m/z 205.1 > 160.9 | nih.govmdpi.comnih.gov |
| Internal Standard | (S)-(+)-ibuprofen-d3 | nih.govmdpi.com |
Table 2: Research Findings on Method Validation
| Finding | Details | Source |
| Linearity Range | 0.10-32.0 µg/ml for both enantiomers | nih.gov |
| Mean Extraction Recovery | >91% for both enantiomers | nih.gov |
| Intra-day Precision (%CV) | (R)-(-)-ibuprofen: 0.48% to 7.19% | nih.gov |
| Inter-day Precision (%CV) | (R)-(-)-ibuprofen: 1.04% to 4.87% | nih.gov |
| Intra-day Accuracy | (R)-(-)-ibuprofen: 97.60% to 108.51% | nih.gov |
| Inter-day Accuracy | (R)-(-)-ibuprofen: 99.07% to 110.90% | nih.gov |
These data highlight the capability of LC-MS/MS methods to provide the necessary selectivity, sensitivity, and accuracy for the enantiomeric characterization and purity assessment of (R)-2-(3-Isobutylphenyl)propionic acid.
Environmental Chemistry and Biotransformation of Chiral Propionic Acids
Microbial Degradation and Enantioselectivity in Environmental Systems
The primary mechanism for the removal of ibuprofen (B1674241) from environmental systems such as wastewater treatment plants (WWTPs), rivers, and sediments is microbial degradation. yildiz.edu.trnih.gov This process is often enantioselective, meaning that microorganisms preferentially degrade one enantiomer over the other. nih.govacs.org In sediment environments, studies have shown that microbial activity preferentially degrades (R)-ibuprofen, which can lead to an enrichment of the more ecotoxic (S)-ibuprofen. acs.org The efficiency of ibuprofen removal in biological systems like activated sludge can be high, around 90%, but is dependent on various factors, including the microbial community present and the operational conditions. yildiz.edu.trnih.gov
The microbial transformation of ibuprofen involves a series of complex biochemical reactions that break down the molecule. The initial steps often involve hydroxylation of either the aromatic ring or the aliphatic side chain. nih.govmdpi.com For instance, research on Achromobacter spanius S11 identified a pathway beginning with hydroxylation, followed by oxidation. mdpi.com The degradation of racemic ibuprofen by various microbial communities leads to several key transformation products. nih.gov
Commonly identified metabolites include:
Hydroxyibuprofen: 1-hydroxyibuprofen and 2-hydroxyibuprofen (B1664085) are major metabolites formed through the oxidation of the isobutyl side chain. yildiz.edu.trnih.gov
Carboxyibuprofen: Further oxidation of hydroxyibuprofen metabolites can lead to the formation of carboxyibuprofen. yildiz.edu.trnih.gov
Catechols: Some pathways proceed via the formation of catechol intermediates, such as isobutylcatechol, which are then subject to ring cleavage by dioxygenase enzymes. nih.govnih.gov
Trihydroxyibuprofen: The detection of trihydroxyibuprofen metabolites suggests a degradation pathway involving extensive hydroxylation of the aromatic ring before cleavage. nih.govresearchgate.net
Table 1: Major Transformation Products of Ibuprofen in Microbial Degradation
| Transformation Product | Precursor/Pathway | Reference |
|---|---|---|
| 1-Hydroxyibuprofen (1-OH IBU) | Oxidation of isobutyl side chain | nih.gov |
| 2-Hydroxyibuprofen (2-OH IBU) | Oxidation of isobutyl side chain | yildiz.edu.trnih.gov |
| Carboxyibuprofen (CBX-IBU) | Oxidation of hydroxyibuprofen | yildiz.edu.trnih.gov |
| Isobutylcatechol | Ring hydroxylation | nih.gov |
| Trihydroxyibuprofen | Ring hydroxylation | nih.govresearchgate.net |
A diverse range of bacteria capable of degrading ibuprofen has been isolated from various environments, including activated sludge and river sediments. nih.govnih.gov These microorganisms utilize ibuprofen as a source of carbon and energy. nih.govresearchgate.net
Key microbial species identified in ibuprofen degradation include:
Variovorax sp. Ibu-1: Isolated from activated sludge, this bacterium can use ibuprofen as its sole carbon and energy source. nih.govresearchgate.netnih.gov
Sphingomonas sp. Ibu-2: This strain degrades ibuprofen through a pathway involving CoA ligation followed by hydroxylation. nih.govnih.gov
Pseudomonas sp.: Various Pseudomonas species, including P. citronellolis and P. putida, have been identified as ibuprofen degraders. biorxiv.orgmdpi.comnih.gov
Achromobacter sp.: Strains like A. spanius and A. piechaudii have shown high efficiency in degrading ibuprofen. mdpi.com
Bacillus thuringiensis B1: This bacterium utilizes a pathway involving the hydroxylation of both the aromatic ring and the aliphatic chain. nih.govmdpi.com
Patulibacter sp. I11: A Gram-positive bacterium identified from activated sludge with ibuprofen degrading capabilities. nih.gov
The enzymatic machinery responsible for these transformations is complex. The initial activation of the ibuprofen molecule often involves acyl-CoA synthetase , which attaches coenzyme A to the carboxyl group. mdpi.comnih.gov This step is crucial for subsequent degradation. Other key enzymes and protein families include:
Monooxygenases and Dioxygenases: These enzymes are critical for introducing hydroxyl groups onto the aromatic ring and for ring cleavage. Specific examples include catechol 1,2-dioxygenase, catechol 2,3-dioxygenase, and hydroxyquinol 1,2-dioxygenase. nih.govmdpi.commdpi.com
Rieske (2Fe-2S) iron-sulfur cluster proteins: These proteins are often components of dioxygenase systems that oxidize aromatic rings. nih.gov
Enoyl-CoA hydratase: This enzyme is involved in the beta-oxidation of the fatty acid side chain. nih.gov
Laccase: This enzyme has also been implicated in the degradation process in some bacteria. mdpi.com
Genetic studies have identified the ipf operon, which contains the genes responsible for the initial steps of ibuprofen degradation in some bacteria, highlighting the role of horizontal gene transfer in the dissemination of these catabolic capabilities within microbial communities. mdpi.comnih.gov
Table 2: Microbial Species and Key Enzymes in Ibuprofen Degradation
| Microbial Species | Key Enzyme(s) / Gene(s) | Environment | Reference |
|---|---|---|---|
| Variovorax sp. Ibu-1 | Ring-hydroxylating enzymes | Activated Sludge | nih.govnih.govresearchgate.net |
| Sphingomonas sp. Ibu-2 | Acyl-CoA synthase, Dioxygenase | - | nih.govnih.gov |
| Bacillus thuringiensis B1 | Monooxygenases, Hydroxyquinol 1,2-dioxygenase | - | nih.govmdpi.com |
| Achromobacter spanius S11 | Catechol 1,2-dioxygenase, Laccase | Contaminated Water | mdpi.com |
| Pseudomonas citronellolis | ipf operon | WWTP | mdpi.comnih.gov |
| Patulibacter sp. I11 | Acyl-CoA synthetase, Rieske (2Fe-2S) protein | Activated Sludge | nih.gov |
The rate and enantioselectivity of microbial degradation of chiral compounds like ibuprofen are significantly influenced by environmental conditions.
pH: The pH of the medium affects both the chemical state of the ibuprofen molecule and the activity of microbial enzymes. nih.gove3s-conferences.org For example, Bacillus thuringiensis B1 showed the highest removal efficiency for ibuprofen at a pH of 7.2, with a significant drop in degradation at a more alkaline pH of 8.0. nih.govmdpi.com This is likely due to the optimal pH range of the degradative enzymes involved, such as hydroquinone (B1673460) monooxygenase, which shows decreased activity at higher pH levels. nih.gov
Temperature: Temperature influences microbial metabolic rates. nih.gove3s-conferences.org Increased temperatures can lead to faster biomass growth and, consequently, a higher rate of ibuprofen degradation, provided the temperature remains within the optimal range for the specific microorganisms. nih.gov
Nutrient Availability: The presence of other carbon sources can affect ibuprofen degradation through co-metabolism or competition. In some cases, the presence of an easily degradable substrate, like acetate (B1210297), can lead to a delay in ibuprofen degradation as microorganisms consume the preferred source first. nih.gov Conversely, certain aromatic compounds with structural similarities to ibuprofen may compete for the active sites of the same enzymes, thereby inhibiting the degradation rate. nih.gov
Microorganisms can degrade ibuprofen through both metabolic and co-metabolic processes.
Metabolic Degradation: In this process, microorganisms utilize ibuprofen as their sole source of carbon and energy for growth. researchgate.net Numerous bacteria, including Variovorax sp. Ibu-1 and Achromobacter spanius, have been shown to mineralize ibuprofen under these conditions. mdpi.comresearchgate.net The degradation pathway typically begins with the activation of the molecule by ibuprofen-CoA ligase, followed by a series of oxidative steps. researchgate.net
Co-metabolic Degradation: This occurs when a microorganism degrades a compound like ibuprofen, but the process does not yield energy or essential elements for the cell. The degradation is facilitated by enzymes produced for the metabolism of another primary substrate (a growth substrate). nih.gov For example, the presence of other aromatic compounds can sometimes induce enzymes that are also capable of transforming ibuprofen. nih.gov However, this can also lead to competitive inhibition, where the presence of multiple substrates slows the degradation of each. nih.gov Studies in hyporheic zone sediments showed that adding acetate as a primary carbon source resulted in the preferential consumption of acetate before ibuprofen degradation commenced, suggesting a competitive rather than co-metabolic enhancement in that specific community. nih.gov
Stereoselective Persistence and Fate of Chiral Compounds in various Environmental Compartments
The enantioselective degradation of chiral compounds like ibuprofen leads to shifts in the enantiomeric fraction (EF) in different environmental compartments, such as water and sediment. publish.csiro.au This stereoselective persistence means that one enantiomer may be more prevalent and remain in the environment longer than the other.
In aquatic systems, both degradation over time and the presence of light can alter the enantiomeric composition of ibuprofen. publish.csiro.au A study evaluating ibuprofen in surface water and sediments found that in water, the primary factor affecting the enantiomeric fraction was degradation over time. publish.csiro.au In sediments, however, the presence or absence of light played a significant role in altering the enantiomeric balance. publish.csiro.au
The preferential degradation of (R)-ibuprofen by microbial communities in sediments is a key finding, as it results in an accumulation of the more pharmacologically active and ecotoxic (S)-ibuprofen. acs.org This highlights that simply measuring the total concentration of a chiral pollutant is insufficient for a complete environmental risk assessment. The stereospecific analysis is crucial for understanding the true environmental fate and potential impact of such compounds. The persistence of certain transformation products, which may also be toxic, further complicates the environmental fate of the parent compound. researchgate.net
Synthesis and Stereochemical Aspects of Chemical Derivatives and Analogs for Research
Design and Stereoselective Synthesis of Novel Derivatives
The design of novel derivatives of (R)-2-(3-isobutylphenyl)propionic acid often involves the modification of its carboxyl group, which is a key functional handle for chemical manipulation. Researchers have explored various synthetic strategies to create esters, amides, and other conjugates, sometimes employing stereoselective methods to control the configuration of newly introduced chiral centers or to preserve the existing one.
One common approach is the esterification of the carboxylic acid. For instance, derivatives have been synthesized by pairing the parent compound with L-valine alkyl esters. nih.gov This not only creates a new ester linkage but also introduces an additional chiral center from the amino acid, leading to diastereomeric compounds. Another strategy involves the synthesis of ibuprofen-erythritol esters, which can be achieved through biocatalytic processes. unife.it
A multistep reaction sequence can be used to generate more complex derivatives. rsc.orgnih.gov This often begins with the activation of the carboxylic acid, for example, using 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. nih.gov This ibuprofen (B1674241) hydrazide serves as a versatile intermediate for the synthesis of various Schiff base derivatives by reacting it with different substituted aldehydes. rsc.orgnih.gov Microwave-assisted esterification is another technique employed to rapidly generate a diverse range of ester derivatives. rsc.org
Hybrid molecules have also been designed by conjugating ibuprofen to other pharmacophores. For example, ibuprofen-quinoline conjugates have been synthesized by linking the two moieties via an alkyl chain. cardiff.ac.uk This approach aims to combine the properties of both parent molecules in a single chemical entity.
The table below summarizes various synthetic approaches for creating derivatives of 2-(3-isobutylphenyl)propionic acid.
| Derivative Type | Synthetic Strategy | Key Intermediates/Reagents | Reference |
| Amino Acid Esters | Pairing with L-valine alkyl esters | L-valine alkyl esters | nih.gov |
| Polyol Esters | Biocatalytic esterification with erythritol | Erythritol, Lipase (B570770) | unife.it |
| Hydrazides | Activation of carboxylic acid followed by reaction with hydrazine | 1,1'-Carbonyldiimidazole (CDI), Hydrazine hydrate | nih.gov |
| Schiff Bases | Condensation of hydrazide intermediate with aldehydes | Ibuprofen hydrazide, Substituted benzaldehydes | rsc.orgnih.gov |
| Quinoline (B57606) Conjugates | Tethering to a quinoline moiety with an alkyl linker | Ibuprofen, Substituted quinoline | cardiff.ac.uk |
Chemical Modifications and their Influence on Stereochemical Properties
Chemical modifications to (R)-2-(3-isobutylphenyl)propionic acid can significantly influence its stereochemical properties. A key aspect of the stereochemistry of this compound is its metabolic chiral inversion to the (S)-enantiomer in vivo. nih.govsemanticscholar.org This process is a critical consideration when designing derivatives, as modifications can alter the rate and extent of this inversion.
The chiral inversion of (R)-ibuprofen is understood to proceed through the formation of a coenzyme A (CoA) thioester. nih.govnih.gov The formation of (R)-ibuprofenyl-CoA is considered a stereoselective step that initiates the inversion process. nih.gov Therefore, modifying the carboxylic acid group—the site of CoA esterification—can directly impact this stereochemical transformation. By converting the carboxyl group into an ester, amide, or another functional group, the potential for CoA thioester formation is blocked, which may prevent or significantly reduce chiral inversion. This is a key strategy in designing derivatives of (R)-ibuprofen that are stereochemically stable in a biological environment.
Furthermore, computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate how structural modifications affect the electronic properties and reactivity of the molecule. dergipark.org.tr Parameters like the HOMO-LUMO energy gap can provide insights into the kinetic stability and chemical reactivity of the derivatives, which are intrinsically linked to their stereochemical behavior and interactions. dergipark.org.tr For example, modifications that decrease the energy gap may result in a more reactive molecule. dergipark.org.tr
The table below outlines how specific chemical modifications can influence the stereochemical properties of (R)-2-(3-isobutylphenyl)propionic acid derivatives.
| Chemical Modification | Site of Modification | Influence on Stereochemical Properties | Reference |
| Ester or Amide Formation | Carboxylic acid group | Blocks the formation of coenzyme A thioesters, potentially preventing metabolic chiral inversion. | nih.govnih.gov |
| Conjugation with a Chiral Moiety (e.g., L-valine) | Carboxylic acid group | Introduces a new chiral center, leading to the formation of diastereomers with distinct physicochemical properties. | nih.gov |
| Structural Changes to Aryl or Isobutyl Groups | Phenyl ring or isobutyl side chain | Alters electronic properties and molecular shape, which can influence interactions with chiral biological systems. | dergipark.org.tr |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for enantioselective preparation of (R)-2-(3-Isobutylphenyl)propionic acid?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries or transition metal catalysts (e.g., Ru-BINAP complexes) can induce stereoselectivity during the coupling of 3-isobutylphenyl precursors with propionic acid derivatives. Enzymatic methods using lipases or esterases may also resolve racemic mixtures, as demonstrated in analogous biotransformations of phenoxypropionic acids . Optimization of reaction conditions (solvent polarity, temperature) is critical to enhance enantiomeric excess (ee).
Q. Which spectroscopic techniques are most effective for confirming the stereochemical purity of (R)-2-(3-Isobutylphenyl)propionic acid?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard for determining ee. Complementary techniques include:
- NMR with chiral solvating agents (e.g., Eu(hfc)₃) to distinguish enantiomers via splitting of specific proton signals.
- Polarimetry to measure optical rotation, though this requires high purity samples.
- X-ray crystallography for absolute configuration confirmation, particularly if single crystals are obtainable .
Q. What are the critical storage and handling protocols to prevent degradation of (R)-2-(3-Isobutylphenyl)propionic acid in laboratory settings?
- Methodological Answer :
- Store in airtight, amber-glass containers under inert gas (N₂/Ar) to minimize oxidation.
- Maintain temperatures below 4°C in a desiccator to avoid hydrolysis or thermal decomposition.
- Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and metals (e.g., Fe, Cu) to prevent catalytic degradation .
- Use personal protective equipment (PPE) including nitrile gloves and fume hoods, as the compound may exhibit carcinogenic potential .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess in the synthesis of (R)-2-(3-Isobutylphenyl)propionic acid when encountering low yields in asymmetric catalysis?
- Methodological Answer :
- Catalyst screening : Test alternative chiral ligands (e.g., Josiphos, TADDOL) to improve stereoselectivity.
- Solvent optimization : Use non-polar solvents (e.g., toluene) to stabilize transition states or polar aprotic solvents (e.g., DMF) to enhance catalyst solubility.
- Additives : Introduce Lewis acids (e.g., Mg(OTf)₂) to modulate catalyst activity.
- Kinetic resolution : Employ enzymes like Candida antarctica lipase B (CAL-B) to selectively hydrolyze the undesired (S)-enantiomer .
Q. What strategies are employed to resolve discrepancies in metabolic pathway data when studying the biodegradation of (R)-2-(3-Isobutylphenyl)propionic acid in microbial models?
- Methodological Answer :
- Isotopic labeling : Use ¹⁴C-labeled compound to track metabolic intermediates via LC-MS or radio-TLC.
- Gene knockout studies : Identify microbial enzymes (e.g., cytochrome P450s) responsible for degradation using CRISPR-Cas8.
- Comparative metabolomics : Analyze metabolite profiles in wild-type vs. mutant strains to pinpoint pathway bottlenecks.
- Cross-validation : Combine in vitro enzyme assays with in silico docking simulations to reconcile conflicting activity data .
Q. In crystallographic analysis of (R)-2-(3-Isobutylphenyl)propionic acid, how can researchers address challenges in resolving crystal packing defects due to its hydrophobic isobutyl group?
- Methodological Answer :
- Co-crystallization : Introduce small-molecule co-formers (e.g., nicotinamide) to improve lattice stability.
- Temperature gradients : Perform crystallization at multiple temperatures (e.g., 4°C vs. 25°C) to identify conditions favoring ordered packing.
- Surfactant additives : Use detergents (e.g., CTAB) at sub-critical micelle concentrations to reduce hydrophobic aggregation.
- High-resolution synchrotron XRD : Leverage intense X-ray beams to resolve weak diffraction patterns caused by disordered regions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data between theoretical predictions and experimental observations for (R)-2-(3-Isobutylphenyl)propionic acid?
- Methodological Answer :
- Dynamic effects : Assess if conformational flexibility (e.g., rotation of the isobutyl group) causes signal averaging. Variable-temperature NMR can freeze out rotamers.
- Solvent artifacts : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in polar solvents may shift peaks.
- Impurity profiling : Use LC-MS to rule out contaminants (e.g., diastereomers, oxidation byproducts) that distort integration ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
